2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide
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Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of pyrimidine, benzimidazole, and phthalazine moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrimidine and benzimidazole intermediates, followed by their coupling with the phthalazine derivative.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace the existing groups on the molecule.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol, with reaction conditions varying from room temperature to reflux.
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and benzimidazole moieties are known to bind to active sites on proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. The sulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide stands out due to its unique combination of structural features. Similar compounds include:
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties .
Properties
Molecular Formula |
C29H24N6OS |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(4-methylphenyl)benzimidazolo[2,1-a]phthalazin-10-yl]acetamide |
InChI |
InChI=1S/C29H24N6OS/c1-17-8-10-20(11-9-17)27-22-6-4-5-7-23(22)28-33-24-15-21(12-13-25(24)35(28)34-27)32-26(36)16-37-29-30-18(2)14-19(3)31-29/h4-15H,16H2,1-3H3,(H,32,36) |
InChI Key |
WVSYYNUEXQXRSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C4=C(C=C(C=C4)NC(=O)CSC5=NC(=CC(=N5)C)C)N=C3C6=CC=CC=C62 |
Origin of Product |
United States |
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